Electron-Withdrawing Substituent Effect: 4-Chloro vs. Unsubstituted Parent on SHP2 Inhibition
The 4-chloro substituent is expected to enhance electrophilic character of the benzamide carbonyl relative to the unsubstituted parent N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, a class-level inference drawn from SAR trends observed in furanylbenzamide SHP2 inhibitors. In this series, halogen substitution at the 4-position correlates with improved potency, as evidenced by the >10-fold difference in IC50 values between various halogenated and non-halogenated analogs in SHP2 catalytic domain assays [1]. However, no direct head-to-head biochemical comparison of the 4-chloro compound versus the unsubstituted parent has been published, and the quantitative IC50 for this specific compound remains unavailable.
| Evidence Dimension | SHP2 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly determined in public literature |
| Comparator Or Baseline | Unsubstituted analog N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide: IC50 unknown |
| Quantified Difference | Not quantifiable; class-level SAR suggests halogen substitution improves potency by >10-fold over non-halogenated analogs |
| Conditions | Recombinant SHP2 catalytic domain, DiFMUP substrate (as used for related furanylbenzamides) |
Why This Matters
For procurement into SHP2 screening campaigns, the 4-chloro analog is predicted to be a more potent starting point than the unsubstituted parent, but the absence of direct potency data means users must independently verify this assumption.
- [1] Raveendra-Panickar D, et al. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. J Biol Chem. 2022 Jan;298(1):101477. doi: 10.1016/j.jbc.2021.101477. PMID: 34896393. View Source
